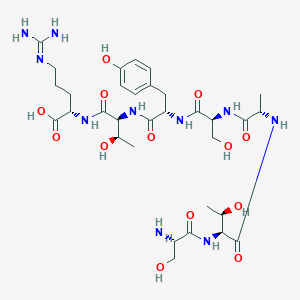
L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl- is a peptide compound composed of multiple amino acids. Each amino acid in this sequence plays a crucial role in the overall structure and function of the peptide. L-Arginine is known for its role in the production of nitric oxide, which is essential for various physiological processes. The other amino acids, such as L-serine, L-threonine, L-alanine, and L-tyrosine, contribute to the peptide’s stability, solubility, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the tyrosine residue, forming dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present, using reagents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis in recombinant systems.
Major Products
Oxidation: Dityrosine cross-links.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide variants with altered amino acid sequences.
Scientific Research Applications
Chemistry
The peptide is used in studies involving peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
Medically, the peptide may be investigated for its potential therapeutic effects, such as enhancing nitric oxide production, which can benefit cardiovascular health.
Industry
In the industrial sector, the peptide can be used in the development of peptide-based materials, such as hydrogels and nanomaterials, for various applications.
Mechanism of Action
The peptide exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. L-Arginine, a key component, is a precursor for nitric oxide synthesis, which plays a vital role in vasodilation and blood flow regulation. The other amino acids contribute to the peptide’s stability and interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl-
- L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-alanyl-
- L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-
Uniqueness
The unique sequence of amino acids in L-Arginine, L-seryl-L-threonyl-L-alanyl-L-seryl-L-tyrosyl-L-threonyl- provides specific structural and functional properties that distinguish it from other similar peptides. The presence of L-tyrosine and multiple L-serine and L-threonine residues contributes to its unique biological activity and stability.
Properties
CAS No. |
518997-21-2 |
|---|---|
Molecular Formula |
C32H52N10O13 |
Molecular Weight |
784.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C32H52N10O13/c1-14(37-29(52)23(15(2)45)41-26(49)19(33)12-43)25(48)40-22(13-44)28(51)39-21(11-17-6-8-18(47)9-7-17)27(50)42-24(16(3)46)30(53)38-20(31(54)55)5-4-10-36-32(34)35/h6-9,14-16,19-24,43-47H,4-5,10-13,33H2,1-3H3,(H,37,52)(H,38,53)(H,39,51)(H,40,48)(H,41,49)(H,42,50)(H,54,55)(H4,34,35,36)/t14-,15+,16+,19-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
WPJWZFLPOGGOEG-BFDJINKHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
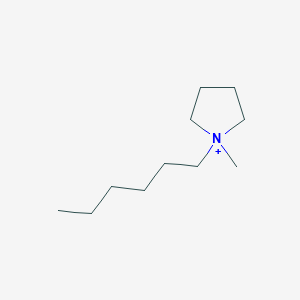
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
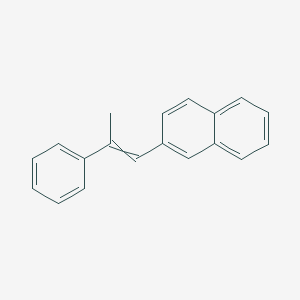
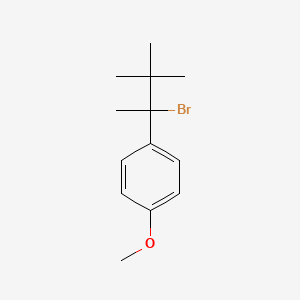
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
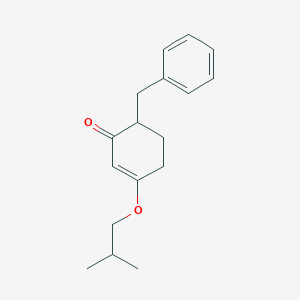
![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)
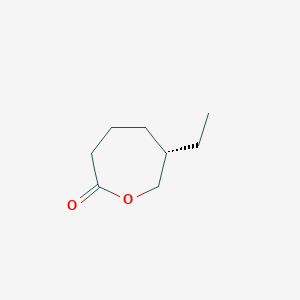
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
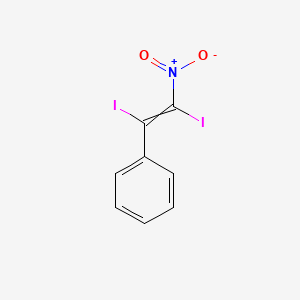
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
